6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Description
This compound features a complex tricyclic scaffold comprising fused cyclohexane and cyclopentane rings, with a sulfur atom (4-thia) and a nitrogen atom (2-aza) integrated into the core structure. Key substituents include:
- 8-trifluoromethyl group: Introduces strong electron-withdrawing effects and lipophilicity.
- N-(2,6-dichlorophenyl) carboxamide: The dichlorinated aromatic ring likely contributes to steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3OS/c19-8-4-2-5-9(20)14(8)26-16(27)15-13(24)11-12(18(21,22)23)7-3-1-6-10(7)25-17(11)28-15/h2,4-5H,1,3,6,24H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSABAULTMZBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3C(=C2C(F)(F)F)C(=C(S3)C(=O)NC4=C(C=CC=C4Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-N-(2,6-dichlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide represents a novel class of heterocyclic compounds with potential biological activities. Its structural features suggest interactions that may lead to significant pharmacological effects, particularly in cancer and viral diseases. This article explores the biological activities associated with this compound through various studies and findings.
Chemical Structure
The compound's complex structure includes:
- A tricyclic core with a thiophene moiety.
- Chlorinated and trifluoromethyl substituents which may enhance lipophilicity and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including:
- Anticancer Activity : Studies have shown that similar compounds exhibit antiproliferative effects against various cancer cell lines.
- Antiviral Activity : The presence of halogenated groups in related compounds has been linked to enhanced antiviral properties.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, a study on structurally similar compounds demonstrated:
- Cell Line Testing : Compounds were tested against breast (MCF-7), colon, and lung cancer cell lines.
- Mechanism of Action : The antiproliferative activity was found to be independent of dihydrofolate reductase (DHFR) inhibition, suggesting alternative pathways for action .
Case Study: Antiproliferative Effects
A recent investigation into fluorinated derivatives demonstrated that certain modifications significantly enhanced their cytotoxicity against MCF-7 cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | MCF-7 |
| Compound B | 2.0 | MDA-MB-468 |
| Compound C | 3.5 | HCT116 |
This data suggests that the introduction of trifluoromethyl groups can potentiate anticancer activity through increased cellular uptake or altered metabolic pathways .
Antiviral Activity
The antiviral potential of related compounds has been extensively studied, particularly against HIV:
- Mechanism : Compounds with similar structures have shown significant inhibitory effects on HIV reverse transcriptase.
- Activity Levels : Some derivatives exhibited picomolar activity against wild-type HIV strains and maintained efficacy against resistant mutants .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Chloro Substituents : Modulate electronic properties and can influence interaction with enzymes or receptors.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds featuring similar structural motifs have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably:
- In vitro studies : Compounds derived from the tricyclic structure demonstrated significant antiproliferative activity against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) .
- Mechanism of action : The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes relevant to cancer progression:
- Dihydrofolate reductase : Inhibition of this enzyme can lead to reduced nucleotide synthesis, thereby limiting cancer cell proliferation .
- Kinase activity : Similar compounds have been investigated for their ability to inhibit tyrosine kinases, which play crucial roles in signaling pathways associated with cancer .
Photonic Materials
The unique electronic properties of this compound make it suitable for applications in photonics:
- Optoelectronic devices : Its ability to absorb and emit light can be harnessed in the development of advanced materials for LEDs and solar cells.
- Non-linear optical properties : The molecular structure allows for potential applications in non-linear optics, which is crucial for telecommunications and laser technologies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields and purity:
- Synthetic pathways : Various synthetic methods have been documented, often involving the use of specific reagents like HATU for amide bond formation .
- Characterization techniques : Techniques such as X-ray diffraction and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compounds .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a family of tricyclic carboxamides with variations in aryl substituents and heteroatom positioning. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Effects :
- Electron-withdrawing groups (Cl, F, CF₃) : Enhance binding to electron-rich targets (e.g., enzymes or receptors) and improve metabolic stability .
- Bulkier groups (Br, methyl) : May reduce conformational flexibility but increase affinity for hydrophobic pockets .
Heteroatom Variations :
- The 4-thia-2-aza core is conserved across analogs, but and show variations in ring size (e.g., pentadeca vs. dodeca), altering strain and reactivity .
Synthetic Accessibility :
- highlights synthetic routes for related tricyclic spiro compounds, suggesting that the target compound’s synthesis may involve cycloaddition or condensation reactions with aromatic amines .
Research Implications
The structural diversity within this compound class underscores opportunities for optimizing pharmacokinetic and pharmacodynamic properties. For example:
- Selectivity : Substituting 2,6-dichlorophenyl with 4-fluorophenyl () could reduce off-target interactions .
- Solubility : Introducing polar groups (e.g., hydroxyl, as in ) may improve aqueous solubility .
Further studies should prioritize crystallographic analysis (using SHELX tools) and in vitro screening to validate these hypotheses .
Q & A
Q. What are the foundational synthetic pathways for synthesizing this tricyclic carboxamide compound?
The synthesis likely involves multi-step organic reactions, including cyclization to form the azatricyclo core, followed by functionalization of the amino, dichlorophenyl, and trifluoromethyl groups. Key steps may resemble methods used for structurally related tricyclic systems, such as coupling reactions (e.g., amide bond formation) and regioselective halogenation . Purification techniques like column chromatography or recrystallization are critical to isolate the target compound from intermediates.
Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the stereochemistry of the tricyclic system and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch). Cross-referencing with spectral databases of analogous compounds (e.g., ) aids in resolving ambiguities .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict adherence to documented protocols for similar tricyclic systems (e.g., reaction temperature, solvent selection, and catalyst ratios) is essential. Analytical validation via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) ensures consistent purity. Batch-to-batch comparisons using spectral data (e.g., ) minimize variability .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the synthesis of the azatricyclo core?
Advanced regioselective methods include using directing groups (e.g., sulfonamides) to control cyclization sites or employing transition-metal catalysts (e.g., palladium) for C–H activation. Computational modeling (e.g., DFT calculations) can predict favorable reaction pathways, as seen in studies of related tricyclic frameworks .
Q. How can AI-driven tools optimize reaction conditions for this compound's synthesis?
AI platforms (e.g., COMSOL Multiphysics integrated with machine learning) enable real-time adjustments to parameters like temperature, pressure, and stoichiometry. These tools analyze historical reaction data to predict optimal conditions, reducing trial-and-error experimentation (e.g., discusses AI in process automation) .
Q. What methodologies resolve contradictions in spectral or crystallographic data for this compound?
Conflicting data may arise from polymorphic variations or impurities. Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Comparative analysis with literature (e.g., ) and repeated experiments under controlled conditions (e.g., inert atmosphere) improve reliability .
Q. How can researchers design bioactivity assays tailored to this compound's structural features?
Target-specific assays (e.g., enzyme inhibition or receptor-binding studies) should align with the compound’s functional groups. For example, the trifluoromethyl group may enhance metabolic stability, suggesting assays for pharmacokinetic profiling. Structural analogs (e.g., ) guide assay selection for comparative analysis .
Q. What theoretical frameworks underpin structure-activity relationship (SAR) studies for this compound?
SAR studies should link molecular docking simulations (e.g., binding affinity to biological targets) with experimental bioactivity data. Conceptual frameworks like pharmacophore modeling or free-energy perturbation theory (e.g., ’s emphasis on theory-driven research) contextualize findings within broader drug discovery paradigms .
Methodological Considerations
- Analytical Challenges : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities, as recommended in pharmacopeial standards () .
- Data Integration : Combine experimental results with computational predictions (e.g., COMSOL for process simulation) to refine synthetic protocols .
- Ethical Reproducibility : Archive raw spectral and crystallographic data in public repositories (e.g., CCDC for crystallography) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
